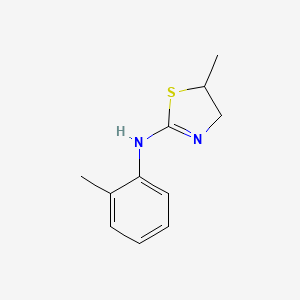
2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the inhibition of histone deacetylases. These enzymes are involved in the regulation of gene expression and cellular processes such as cell cycle progression and apoptosis. Inhibition of histone deacetylases by this compound leads to changes in gene expression and cellular processes, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-cancer effects by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing tumor growth. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in lab experiments include its specificity for histone deacetylases and its potential therapeutic applications. However, its limitations include its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
For research include further studies on its therapeutic potential, development of more efficient synthesis methods, and studies on its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves several steps. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form 3,4-dimethylphenylacetyl chloride. This is then reacted with 2-oxoethyl-5-(cyclohexylamino)-5-oxopentanoate in the presence of a base such as triethylamine to form the final product.
Aplicaciones Científicas De Investigación
The application of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in scientific research has been primarily focused on its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in various cellular processes. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-15-11-12-17(13-16(15)2)19(23)14-26-21(25)10-6-9-20(24)22-18-7-4-3-5-8-18/h11-13,18H,3-10,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIZEYWYSUAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![5-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)
![2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5000607.png)
![N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5000624.png)
![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5000625.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5000640.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5000650.png)
